molecular formula C9H9N3O3S B3050668 Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI) CAS No. 2776-47-8

Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI)

Cat. No.: B3050668
CAS No.: 2776-47-8
M. Wt: 239.25 g/mol
InChI Key: GKOXIKLCHCEONU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI) is a useful research compound. Its molecular formula is C9H9N3O3S and its molecular weight is 239.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-Sulfanilamidoisoxazole, also known as 4-amino-N-(3-isoxazolyl)benzenesulfonamide, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of tetrahydrofolate, which is essential for the synthesis of nucleic acids in bacteria .

Mode of Action

3-Sulfanilamidoisoxazole acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition prevents the synthesis of dihydrofolic acid, thereby disrupting the production of essential nucleic acids in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 3-Sulfanilamidoisoxazole is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydrofolic acid, a crucial intermediate in this pathway . This disruption leads to a deficiency of tetrahydrofolate, which is necessary for the synthesis of nucleic acids. As a result, bacterial growth and division are inhibited .

Pharmacokinetics

Sulfonamides, the class of antibiotics to which 3-sulfanilamidoisoxazole belongs, are generally well-absorbed orally . They are widely distributed throughout the body and are metabolized in the liver. Sulfonamides are primarily excreted in the urine .

Result of Action

The primary result of 3-Sulfanilamidoisoxazole’s action is the inhibition of bacterial growth and division . By disrupting the synthesis of nucleic acids, the compound prevents bacteria from replicating their DNA and dividing, thereby inhibiting their growth . This makes 3-Sulfanilamidoisoxazole effective against a wide range of gram-negative and gram-positive organisms .

Action Environment

The action of 3-Sulfanilamidoisoxazole, like other antibiotics, can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the target bacteria

Biological Activity

Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈N₄O₃S and an average mass of 239.25 g/mol. Its structure features a benzenesulfonamide moiety linked to an isoxazole ring, which contributes to its unique chemical reactivity and biological properties.

Target Enzymes : The primary mechanism of action for benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI) involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Biochemical Pathways : The compound primarily affects the folic acid synthesis pathway, which is essential for bacterial growth and reproduction. By acting as a competitive inhibitor of DHPS, it effectively hampers the ability of bacteria to synthesize folate, thereby curtailing their proliferation.

Antimicrobial Activity

Benzenesulfonamide derivatives have demonstrated significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have shown that the compound exhibits potent activity against Gram-positive and Gram-negative bacteria. For instance, it has been reported that derivatives like 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide significantly reduced bacterial growth in vitro .
  • Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives have low MIC values against pathogens such as E. coli and S. aureus, suggesting high potency .

Antifungal Activity

The compound also shows antifungal properties, making it a candidate for treating fungal infections. Its activity is attributed to similar mechanisms as those observed in bacterial inhibition.

Anticancer Potential

Emerging studies suggest that benzenesulfonamide derivatives may possess anticancer activities by targeting specific cancer cell lines. For example, compounds have been evaluated for their efficacy in inhibiting tumor growth through various pathways including apoptosis induction.

Table 1: Summary of Biological Activities

Activity Target Organism/Cell Line MIC (mg/mL) Effectiveness
Bacterial Growth InhibitionE. coli6.72High
Bacterial Growth InhibitionS. aureus6.63High
Antifungal ActivityVarious FungiNot SpecifiedModerate
Anticancer ActivityHuman Cancer Cell LinesNot SpecifiedPromising

Research Insights

  • A study demonstrated that the compound significantly decreased perfusion pressure in isolated rat heart models, indicating potential cardiovascular effects .
  • Another investigation highlighted its role as a competitive inhibitor against carbonic anhydrase II and VII, suggesting therapeutic applications in conditions like glaucoma and neuropathic pain.

Pharmacological Applications

The versatility of benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI) extends beyond antimicrobial applications:

  • Therapeutic Development : Its properties make it a candidate for developing new antibiotics and anticancer drugs.
  • Agricultural Use : The compound's antifungal properties may also be exploited in agricultural settings to protect crops from fungal diseases.

Properties

IUPAC Name

4-amino-N-(1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9/h1-6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOXIKLCHCEONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182101
Record name Benzenesulfonamide, 4-amino-N-3-isoxazolyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2776-47-8
Record name Sulfanilamide, N'-3-isoxazolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-N-3-isoxazolyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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